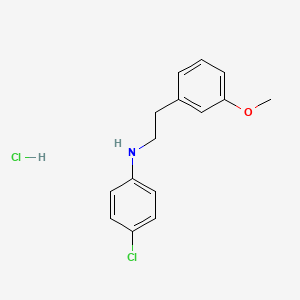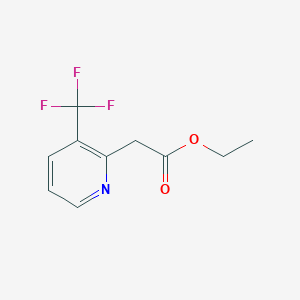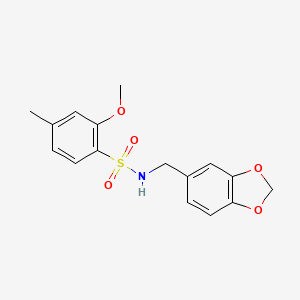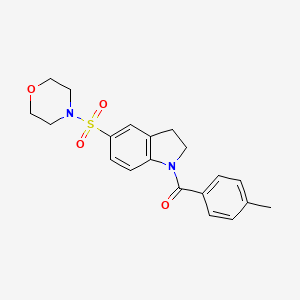
N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
“N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It is composed of a chromene core, which is a common structure in many biologically active compounds . This compound has a cycloheptyl group, a methoxy group, and a nitro group attached to the chromene core .
Molecular Structure Analysis
The molecular formula of this compound is C17H18N2O5 . It has an average mass of 330.335 Da and a monoisotopic mass of 330.121582 Da .Wirkmechanismus
N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor's ion channel and blocking the influx of cations such as sodium and calcium. This results in a decrease in excitatory neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. In vivo studies have shown that this compound can block the development of kindling, a model of epilepsy, and can also reduce the size of infarcts in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide in lab experiments is its selectivity for the AMPA receptor subtype, which allows for more precise manipulation of synaptic transmission. Another advantage is its potency, which allows for smaller concentrations to be used in experiments. However, one limitation is that this compound can also block kainate receptors at higher concentrations, which can complicate data interpretation. Additionally, this compound can have off-target effects on other ion channels and receptors, which can also complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide. One area of interest is the role of AMPA receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective AMPA receptor antagonists that can be used in clinical settings. Additionally, there is interest in studying the role of AMPA receptors in synaptic plasticity and learning and memory in more detail. Overall, this compound remains an important tool for studying the role of glutamate receptors in neuroscience research.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is widely used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity. It has been shown to be a potent and selective antagonist of the AMPA receptor subtype, which is involved in fast excitatory neurotransmission. This compound has also been used to study the role of glutamate receptors in learning and memory, as well as in various neurological disorders such as epilepsy and stroke.
Eigenschaften
IUPAC Name |
N-cycloheptyl-8-methoxy-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-25-15-10-13(20(23)24)8-11-9-14(18(22)26-16(11)15)17(21)19-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGUDODFPOUVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Ethanediaminium, N,N'-bis[2-(hexadecyloxy)-2-oxoethyl]-N-[2-[[2-(hexadecyloxy)-2-oxoethyl]dimethylammonio]ethyl]-N,N',N'-trimethyl-, trichloride](/img/structure/B3308902.png)



![5-Chloro-3-(o-tolyl)benzo[c]isoxazole](/img/structure/B3308955.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3308958.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B3308965.png)
![2-[2-(Dimethylamino)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3308968.png)
![3-[Benzyl(chloroacetyl)amino]propanamide](/img/structure/B3308974.png)
![2-[(Carbamoylmethyl)amino]benzamide](/img/structure/B3308980.png)
amine](/img/structure/B3308984.png)

![2-Butenoic acid, 3-[(aminocarbonyl)azo]-, ethyl ester](/img/structure/B3308992.png)
